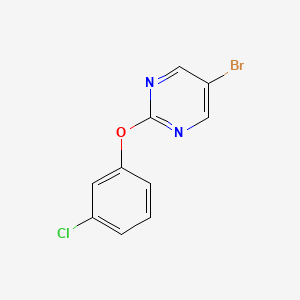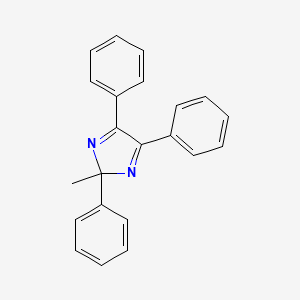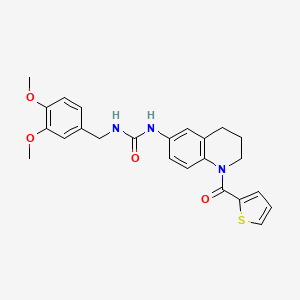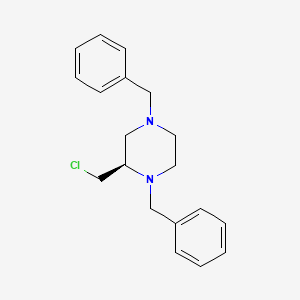
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid
説明
“4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid” is a heterocyclic compound . Pyrazoles, which are nitrogen-based hetero-aromatic ring structures, have been the focus of much interest due to their diverse biological activities . They are common structural units in marketed drugs and in targets in the drug discovery process .
Synthesis Analysis
The synthesis of similar compounds, such as 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives, involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The synthesized compounds were characterized by their physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by physicochemical properties and spectral means (IR and NMR) . For example, the crystal structure of a related compound, (E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methylene)amino)-1-phenyl-1H-pyrazol-5(4H)-one, was reported as triclinic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . For instance, the synthesis of 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .科学的研究の応用
Crystallographic Studies
The compound 4‐(Antipyrin‐4‐yliminomethyl)benzoic acid, closely related in structure to the queried compound, has been studied for its crystal structure, revealing a benzoic acid moiety and a pyrazole ring with molecules associated through hydrogen bonding and weak interactions. This study showcases the potential for using such compounds in crystallography to understand molecular conformations and interactions (Yu Zhang et al., 2002).
Antitumor Activity
Research into the synthesis, crystal structure, and evaluation of cancer inhibitory activity of derivatives of pyrazole compounds has been conducted. Specifically, 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives, which share a functional similarity with the queried compound, were synthesized and tested against various cancer cells, indicating potential application in cancer research and treatment (Lingling Jing et al., 2012).
Antimicrobial and Antifungal Activities
Analgesic, anti-inflammatory, and antimicrobial activities have been studied in novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs, highlighting the broad spectrum of biological activities these types of compounds can possess. This research points to potential applications in developing new antimicrobial and anti-inflammatory agents (Krishna Veni Chikkula et al., 2017).
Optical and Material Science Applications
Synthesis and optical properties studies of antipyrine derivatives, including compounds structurally related to the queried chemical, have been explored for their potential in material science. These studies focus on the amorphous nature, optical absorption, and refraction properties of thin films prepared from these compounds, indicating their usefulness in developing new materials with specific optical properties (N. El-Ghamaz et al., 2017).
Nonlinear Optical (NLO) Properties
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and evaluated for their nonlinear optical properties, demonstrating the potential of such compounds in optical limiting applications. This research suggests the relevance of pyrazole derivatives in the development of materials for photonics and optical technology (B. Chandrakantha et al., 2013).
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been shown to inhibit enzymes, thereby altering the biochemical reactions within the cell .
Biochemical Pathways
Related compounds have been found to influence various pathways, leading to downstream effects such as apoptosis or cell survival . For instance, some pyrazole derivatives have been shown to induce p53-mediated apoptosis .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects on various human cell lines . For instance, some pyrazole derivatives have been found to activate autophagy proteins as a survival mechanism, while also inducing apoptosis .
将来の方向性
The future directions for “4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid” and similar compounds could involve further exploration of their diverse biological activities . For instance, several derivatives have shown cytotoxicity to human cell lines , suggesting potential applications in cancer treatment.
特性
IUPAC Name |
4-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(8-10-15)17(20)21/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFETXBOCYRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903602 | |
| Record name | NoName_4303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)
![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
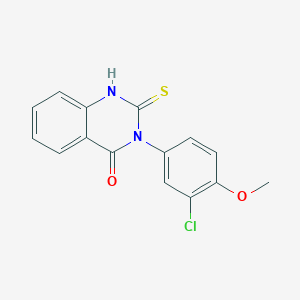
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)
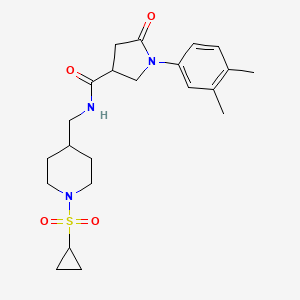
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
